7H-Perfluoroheptanoyl fluoride

Description

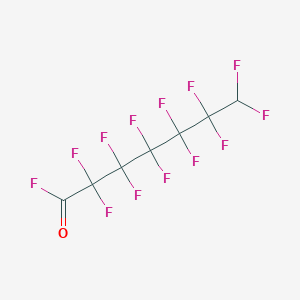

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O/c8-1(9)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)21/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZLMEWVHJPIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379831 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5927-65-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5927-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7H-Perfluoroheptanoyl Fluoride for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 7H-Perfluoroheptanoyl fluoride (CAS Number: 5927-65-1), a valuable fluorinated building block for researchers, scientists, and professionals in drug development. While specific literature on this compound is limited, this document consolidates essential information regarding its synthesis, reactivity, potential applications, and safety protocols based on established principles of fluorine chemistry and data from analogous compounds. The guide is designed to offer both theoretical insights and practical, field-proven advice to enable its effective and safe utilization in a laboratory setting. We will delve into its predicted spectroscopic characteristics, propose reaction mechanisms, and explore its potential role in the synthesis of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate. Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]

This compound, with its partially fluorinated seven-carbon chain, offers a unique structural motif. The terminal hydrogen atom provides a site for potential further functionalization, while the perfluorinated backbone can impart desirable lipophilicity and conformational rigidity.[2][3] This guide will serve as a key resource for harnessing the potential of this versatile reagent.

Physicochemical Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for experimental design, particularly for determining appropriate reaction solvents and conditions.

| Property | Value | Source(s) |

| CAS Number | 5927-65-1 | [4] |

| Molecular Formula | C₇HF₁₃O | [4] |

| Molecular Weight | 348.06 g/mol | [4] |

| Boiling Point | 91 °C | [5] |

| Appearance | (Predicted) Colorless liquid | N/A |

| Purity | Typically ≥97% | [6] |

Synthesis of this compound: A Proposed Protocol

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology:

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Preparation: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and an acid gas scrubber.

-

Reactant Addition: Charge the flask with 7H-dodecafluoroheptanoic acid (1.0 eq). Dissolve the acid in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Introduction: Add a deoxyfluorinating agent such as cyanuric fluoride (0.4 eq) or an alternative reagent like Deoxo-Fluor® dropwise to the stirred solution at 0 °C.[10][11]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR spectroscopy, observing the disappearance of the carboxylic acid precursor and the appearance of the acyl fluoride.

-

Work-up: Upon completion, the reaction mixture can be carefully filtered to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product should be purified by fractional distillation under an inert atmosphere to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: Acyl fluorides are highly susceptible to hydrolysis. Therefore, the use of dry glassware and anhydrous solvents is critical to prevent the formation of the starting carboxylic acid.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the reaction of the acyl fluoride with atmospheric moisture.

-

Choice of Fluorinating Agent: Cyanuric fluoride is a common and effective reagent for this transformation.[8] Other modern deoxyfluorinating agents like Deoxo-Fluor® or XtalFluor-E® can also be employed and may offer milder reaction conditions.[11]

-

Monitoring by ¹⁹F NMR: This is the most direct method to monitor the reaction, as the fluorine signals of the starting material and product will have distinct chemical shifts.

Reactivity and Mechanistic Insights

This compound is an electrophilic acylating agent. The highly electron-withdrawing perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, making it reactive towards a variety of nucleophiles. However, acyl fluorides are generally more stable and less reactive than their acyl chloride or bromide counterparts, allowing for more controlled reactions.[]

Reaction with Amines: Amide Bond Formation

The reaction with primary and secondary amines is a fundamental transformation for introducing the 7H-perfluoroheptanoyl moiety. This is a key step in the synthesis of novel drug candidates.

General Reaction:

Figure 2: Amidation reaction of this compound.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Figure 3: Mechanism of amide formation.

Experimental Protocol: Synthesis of a Representative Amide

-

Setup: In a fume hood, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) in a round-bottom flask under a nitrogen atmosphere.

-

Amine Addition: Add a solution of the primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reaction with Alcohols: Ester Formation

Esterification with alcohols proceeds similarly to amidation, though it may require catalysis, especially with less nucleophilic alcohols.

General Reaction:

Figure 4: Esterification reaction of this compound.

Mechanism:

The mechanism is analogous to amidation, involving nucleophilic attack of the alcohol on the carbonyl carbon.[13]

Figure 5: Mechanism of ester formation.

Experimental Protocol: Synthesis of a Representative Ester

-

Setup: In a fume hood, dissolve this compound (1.0 eq) and the alcohol (1.1 eq) in an anhydrous aprotic solvent.

-

Catalyst: For less reactive alcohols, a catalyst such as a Lewis acid or a strong non-nucleophilic base (e.g., pyridine) may be required.

-

Reaction and Work-up: Follow a similar procedure to the amide synthesis.

Hydrolysis

This compound will react with water to hydrolyze back to 7H-dodecafluoroheptanoic acid. This reaction is generally undesirable and underscores the need for anhydrous conditions during its use.

Applications in Drug Discovery and Development

The incorporation of a 7H-perfluoroheptanoyl moiety into a drug candidate can offer several strategic advantages:

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Lipophilicity Modulation: The perfluoroalkyl chain can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.[14]

-

Conformational Control: The rigid, helical nature of perfluoroalkyl chains can lock a molecule into a specific conformation, which may enhance binding to a biological target.[15]

-

¹⁹F NMR Probe: The fluorine atoms can serve as a handle for ¹⁹F NMR studies to investigate drug-protein binding interactions or for in vivo imaging applications.[16]

Compounds containing perfluoroalkyl chains have been explored in various therapeutic areas, and this compound represents a valuable tool for accessing such structures.[2][3]

Analytical and Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its spectroscopic features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single multiplet is expected for the terminal -CHF₂ proton, likely appearing as a triplet of triplets due to coupling with the adjacent -CF₂- group and the two fluorine atoms on the same carbon.

-

¹⁹F NMR: This is the most informative technique. A series of signals is expected for the different fluorine environments. The acyl fluoride (-COF ) will have a characteristic chemical shift. The -CF ₂H group will appear as a doublet. The other -CF ₂- groups in the chain will have distinct chemical shifts, with those closer to the electron-withdrawing acyl group appearing at different fields than those closer to the -CHF₂ group.[17][18]

Predicted ¹⁹F NMR Chemical Shift Ranges (relative to CFCl₃):

| Functional Group | Predicted Chemical Shift Range (ppm) |

| -COF | +20 to +40 |

| -CO-CF₂ - | -110 to -120 |

| -CF₂ - (internal) | -120 to -130 |

| -CF₂ -CHF₂ | -130 to -140 |

| -CF ₂H | -135 to -145 (doublet) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching vibrations. The most diagnostic peak will be the carbonyl (C=O) stretch of the acyl fluoride, which is expected at a higher frequency than that of a corresponding acyl chloride or carboxylic acid.

Predicted Key IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (acyl fluoride) | 1850 - 1880 |

| C-F | 1100 - 1350 |

| C-H (in -CHF₂) | ~3000 |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion may be observed. Fragmentation is likely to involve the loss of the fluorine atom from the acyl group, followed by cleavage of the perfluoroalkyl chain.[19][20] Electrospray ionization (ESI) in negative mode after hydrolysis would show the deprotonated carboxylic acid.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.

-

Harmful if Swallowed or Inhaled.

-

Reacts with Water: Releases toxic and corrosive hydrogen fluoride gas upon contact with moisture.

Handling and Personal Protective Equipment (PPE):

-

Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is recommended.

-

Inert Atmosphere: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

Storage:

-

Store in a tightly sealed, corrosion-resistant container in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and bases.

Spill and Emergency Procedures:

-

Minor Spills: Absorb with a non-combustible, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.

-

Major Spills: Evacuate the area and contact emergency services.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.

-

Inhalation: Move to fresh air and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Disposal:

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Due to the persistence of perfluorinated compounds, incineration at high temperatures is a potential disposal method, but this should only be carried out by a licensed hazardous waste disposal facility.[21][22]

Conclusion

This compound is a promising, albeit under-documented, building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, handling, and reactivity based on established chemical principles. By understanding its predicted properties and exercising appropriate caution, researchers can effectively utilize this reagent to advance their scientific endeavors. Further experimental studies are warranted to fully elucidate the specific characteristics and reactivity of this compound.

References

-

U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

-

Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201-1229. [Link]

-

Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. PubMed. [Link]

- Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.

- Mahinroosta, R., & Senevirathna, L. (2020). Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem.

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride. Retrieved from [Link]

-

Kumar, P., Dubey, D. K., & Raza, S. K. (2020). Mass spectral fragmentation of perfluoroacyl derivatives of half nitrogen mustards for their detection by gas chromatography/mass spectrometry. PubMed. [Link]

-

Tang, X., & Hu, J. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1736–1741. [Link]

- New Mexico Environment Department. (2024).

- Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Department of Organic Chemistry.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). US3723485A - Preparation of perfluoroacyl fluorides and perfluorocarboxylic acids.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

- Colorado School of Mines. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure.

- Vincent, B. G., et al. (2022). CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. Books.

- Eurofins USA. (n.d.). Finding an End to Forever Chemicals.

- Republic Services. (2024, January 19). Safe and Secure PFAS Disposal? We Got This.

- BOC Sciences. (2024, March 29).

- ResearchGate. (n.d.).

- American Chemical Society. (2025).

- ResearchGate. (n.d.). Improved Syntheses of Cyanuric Fluoride and Carboxylic Acid Fluorides.

- Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids.

- Semantic Scholar. (2000, September 1). Improved Syntheses of Cyanuric Fluoride and Carboxylic Acid Fluorides.

-

Maas, L. M., et al. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health. [Link]

- ResearchGate. (n.d.).

-

Tsvetkov, Y. E., et al. (2017). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]

- ChemistryViews. (2017, October 16). Synthesis of Acyl Fluorides Using a Stable Reagent.

- Journal of the American Chemical Society. (n.d.).

- ACS Publications. (2020, September 15).

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- ResearchGate. (n.d.). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Google Patents. (n.d.). EP0861224A1 - Process for preparing fluorocarboxylic acid halides.

- PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid.

- National Institutes of Health. (n.d.).

- LGC Standards. (n.d.). 7H-Dodecafluoroheptanoic Acid.

- OperaChem. (n.d.).

- Eaufrance. (n.d.). Acide 7H-dodécafluoro-heptanoïque (HPFHpA) - Paramètre chimique.

- Organic Chemistry Portal. (n.d.).

- Chemistry Steps. (n.d.).

- ACS Publications. (2021, January 19).

- Master Organic Chemistry. (2018, February 28).

- ResearchGate. (n.d.). Typical procedure for the preparation of acyl fluorides. A) Reaction of....

- Chemguide. (n.d.). MAKING ESTERS.

- European Journal of Organic Chemistry. (n.d.). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties.

Sources

- 1. dioxin20xx.org [dioxin20xx.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7H-Dodecafluoroheptanoic acid | CAS#:1546-95-8 | Chemsrc [chemsrc.com]

- 6. ovid.com [ovid.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. researchgate.net [researchgate.net]

- 9. 7H-Dodecafluoroheptanoic acid | 1546-95-8 [chemicalbook.com]

- 10. Improved Syntheses of Cyanuric Fluoride and Carboxylic Acid Fluorides | Semantic Scholar [semanticscholar.org]

- 11. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 13. Formation of Esters - operachem [operachem.com]

- 14. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 15. researchgate.net [researchgate.net]

- 16. books.rsc.org [books.rsc.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. well-labs.com [well-labs.com]

- 20. Mass spectral fragmentation of perfluoroacyl derivatives of half nitrogen mustards for their detection by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. researchgate.net [researchgate.net]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 7H-Perfluoroheptanoyl Fluoride

Introduction: The Imperative of Precise Characterization in Advanced Drug Development

In the landscape of modern drug discovery and development, the precise structural elucidation of novel fluorinated compounds is paramount. These molecules, with their unique physicochemical properties, offer a powerful toolkit for modulating bioactivity, metabolic stability, and lipophilicity. Among these, 7H-Perfluoroheptanoyl fluoride stands as a molecule of significant interest, combining a reactive acyl fluoride moiety with a partially fluorinated alkyl chain. Its terminal difluoromethyl group (CF₂H) introduces a potential site for hydrogen bonding, a feature of profound consequence in biological systems.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, drawing upon foundational principles and data from analogous compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental considerations and the causal relationships that govern the observed spectral features. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of fluorinated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei, both with spin I = ½ and high natural abundance, provides a rich tapestry of structural information through chemical shifts, spin-spin coupling, and integration.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR analysis of this compound necessitates a carefully considered experimental approach.

Sample Preparation:

-

Solvent Selection: A deuterated solvent that is free of interfering proton and fluorine signals is crucial. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices. Complete dissolution of the analyte is essential for acquiring high-resolution spectra.

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in a reasonable acquisition time.

-

Referencing: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the conventional internal standard (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.00 ppm), though secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) are often used for practical reasons.[1][2]

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the complex ¹⁹F NMR spectrum.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: A standard single-pulse experiment is also used. Due to the large chemical shift range of ¹⁹F, a wider spectral width is necessary.[3] Proton decoupling may be employed to simplify the spectra, but the coupled spectrum provides valuable information about H-F interactions.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to enhance signal-to-noise and simplify the spectrum to single lines for each carbon environment. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectroscopy: The Signature of the Terminal Proton

The ¹H NMR spectrum of this compound is expected to be dominated by a single, highly characteristic signal for the proton at the 7-position.

-

Chemical Shift (δ): This proton, directly attached to a carbon bearing two fluorine atoms (-CF₂H), will experience significant deshielding. The chemical shift is anticipated to be in the range of δ 5.5 - 6.5 ppm . This downfield shift is a direct consequence of the strong electron-withdrawing nature of the adjacent fluorine atoms.

-

Multiplicity: The proton will be coupled to the two geminal fluorine atoms, resulting in a triplet (or more accurately, a triplet of triplets if long-range couplings are resolved). The primary coupling constant, ²JHF, is expected to be large, on the order of 50-60 Hz . This large geminal H-F coupling is a hallmark of such moieties. Further coupling to the fluorine atoms on the adjacent CF₂ group (³JHF) may also be observed, which would further split the triplet into a more complex multiplet.

¹⁹F NMR Spectroscopy: Mapping the Fluorinated Backbone

The ¹⁹F NMR spectrum will provide a detailed map of the fluorinated carbon chain.[3]

-

Acyl Fluoride (-COF): The fluorine atom of the acyl fluoride group is expected to resonate significantly downfield, in the region of δ +20 to +40 ppm . This is a characteristic chemical shift for acyl fluorides.

-

Perfluoroalkyl Chain (-CF₂-): The CF₂ groups along the chain will exhibit chemical shifts in the range of δ -110 to -130 ppm . The exact chemical shift will be dependent on the position of the CF₂ group relative to the electron-withdrawing acyl fluoride group and the terminal -CF₂H group. The CF₂ group alpha to the carbonyl will be the most deshielded (further downfield) in this region.

-

Terminal Difluoromethyl Group (-CF₂H): The two fluorine atoms of the terminal -CF₂H group will resonate the furthest upfield in the perfluoroalkyl region, likely in the range of δ -135 to -145 ppm . Their signal will appear as a doublet due to coupling with the geminal proton (²JFH of 50-60 Hz). This doublet will be further split into a triplet by the adjacent CF₂ group (³JFF).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H-7 | 5.5 - 6.5 | Triplet (or more complex) | ²JHF ≈ 50-60 |

| ¹⁹F | -F CO | +20 to +40 | Triplet | ³JFF ≈ 5-10 |

| ¹⁹F | -COF ₂- | -110 to -120 | Multiplet | |

| ¹⁹F | -(CF ₂)₄- | -120 to -130 | Multiplets | |

| ¹⁹F | -CF ₂H | -135 to -145 | Doublet of Triplets | ²JFH ≈ 50-60, ³JFF ≈ 5-10 |

| ¹³C | C =O | ~160 | Triplet | ²JCF ≈ 30-40 |

| ¹³C | -C F₂- | 105 - 120 | Multiplets | |

| ¹³C | -C F₂H | ~110 | Triplet of Triplets | ¹JCF ≈ 240-250, ²JCH ≈ 30 |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by strong absorptions corresponding to the C=O and C-F bond vibrations.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is the simplest method. Alternatively, the spectrum can be acquired in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the salt plates or the solvent is first recorded and then subtracted from the sample spectrum.

Key Vibrational Frequencies

-

C=O Stretch: The carbonyl stretching vibration of an acyl fluoride is found at a significantly higher frequency than that of other carboxylic acid derivatives. This is due to the strong inductive effect of the fluorine atom, which strengthens the C=O bond. A very strong absorption is expected in the range of 1850-1880 cm⁻¹ .[4]

-

C-F Stretch: The C-F stretching vibrations of the perfluoroalkyl chain will give rise to a series of very strong and broad absorptions in the region of 1100-1350 cm⁻¹ .[5] This region is often complex due to the coupling of vibrations of the multiple C-F bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Weak | C-H stretch of -CF₂H |

| 1850 - 1880 | Very Strong | C=O stretch (acyl fluoride) |

| 1100 - 1350 | Very Strong, Broad | C-F stretches (perfluoroalkyl chain) |

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Acquiring a Mass Spectrum

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds, which would likely cause extensive fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques that are more likely to yield a detectable molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution mass data for accurate mass determination.

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) if a soft ionization technique is used. The fragmentation pattern will be dominated by the cleavage of C-C and C-F bonds.

-

Molecular Ion Peak ([M]⁺): The molecular weight of C₇HF₁₃O is 348.0 g/mol . A peak at m/z 348 would correspond to the molecular ion.

-

Loss of Fluorine (-F): A peak at m/z 329 ([M-F]⁺) would result from the loss of a fluorine atom.

-

Loss of Carbonyl Fluoride (-COF): Cleavage of the bond alpha to the carbonyl group could lead to the loss of a neutral COF radical, resulting in a C₆F₁₂H⁺ fragment at m/z 301.

-

Acylium Ion ([M-F]⁺): A prominent peak is expected at m/z 329, corresponding to the perfluoroheptanoyl cation.

-

Perfluoroalkyl Fragments: A series of peaks corresponding to the sequential loss of CF₂ units (50 Da) is characteristic of perfluorinated chains. We would expect to see peaks at m/z 281 (C₆F₁₁H⁺), 231 (C₅F₉H⁺), 181 (C₄F₇H⁺), 131 (C₃F₅H⁺), and 69 (CF₃⁺).

-

Fragment containing the -CF₂H group: Fragments retaining the terminal proton will have a mass 18 Da higher than their fully fluorinated counterparts.

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: A plausible fragmentation pathway for this compound in MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. The unique features in each spectrum—the characteristic triplet in the ¹H NMR, the downfield acyl fluoride signal in the ¹⁹F NMR, the high-frequency carbonyl stretch in the IR, and the predictable fragmentation pattern in the MS—all converge to provide an unambiguous molecular signature. This guide serves as a foundational resource for scientists working with this and related fluorinated compounds, enabling confident characterization and paving the way for their successful application in drug development and materials science.

References

-

SpectraBase. (n.d.). 1-Propoxy-1H,1H,7H-perfluoroheptane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Reid, B. D., & Mabury, S. A. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. Retrieved from [Link]

-

Johnson, T. J., & Johnson, R. L. (2023). Quantitative Infrared Cross Sections of Vapor-phase Perfluoroalkanoyl Fluorides (C5 to C8). SSRN. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride. Retrieved from [Link]

-

Hub, J. S., & Böckmann, R. A. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(30), 8539–8547. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). Perfluoroheptanoic acid. Retrieved from [Link]

-

mzCloud. (n.d.). Perfluorooctanoic acid PFOA. Retrieved from [Link]

Sources

7H-Perfluoroheptanoyl Fluoride: A Comprehensive Guide to Safe Handling and Risk Mitigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for the safe handling, use, and disposal of 7H-Perfluoroheptanoyl fluoride. Tailored for professionals in research and drug development, this guide moves beyond procedural checklists to instill a deep, causality-driven understanding of the risks associated with this highly reactive reagent and the self-validating systems required to manage them effectively.

Strategic Overview: Utility and Inherent Hazards

This compound (CAS No. 5927-65-1) is a valuable synthetic intermediate, primarily utilized for the introduction of the 7H-perfluoroheptanoyl moiety in the synthesis of complex molecules. Its utility in modifying the pharmacokinetic and physicochemical properties of drug candidates is significant. However, as an acyl fluoride, its high reactivity presents substantial handling challenges.[1][2]

The principal hazard of this compound is its vigorous reaction with water and other nucleophiles. Upon contact with moisture, including ambient humidity or biological tissues, it rapidly hydrolyzes to form 7H-perfluoroheptanoic acid and the extremely corrosive and toxic Hydrogen Fluoride (HF) .[3][4] Therefore, all safety protocols must be designed with the management of acute HF exposure as a primary consideration.

Hazard Identification and Risk Profile

A mandatory, documented risk assessment must precede any laboratory work. This assessment must consider both the intrinsic chemical hazards and the specific procedural risks of the planned experiment.

Toxicological and Health Hazards

The toxicity of this compound is dominated by its hydrolysis products.

-

Hydrogen Fluoride (HF): HF is a severe and insidious poison. It rapidly penetrates the skin, causing deep tissue and bone destruction that may not be immediately painful, especially at lower concentrations.[3][5] The fluoride ion binds to calcium and magnesium in the body, which can lead to life-threatening systemic toxicity, including cardiac arrhythmia and death.[5][6] Any exposure, regardless of perceived severity, requires immediate and specialized medical attention.[7]

-

7H-Perfluoroheptanoic Acid: This compound is a Per- and Polyfluoroalkyl Substance (PFAS). PFAS are known as "forever chemicals" due to their extreme environmental persistence and tendency to bioaccumulate.[8] While the specific toxicology of this acid is not fully characterized, related PFAS compounds are associated with a range of adverse health effects.[9][10]

Chemical and Physical Hazard Profile

The compound's physical properties and reactivity profile dictate the necessary control measures.

| Property | Data/Information | Safety Significance & Causality |

| Chemical Formula | C₇HF₁₃O[11] | Highly fluorinated, indicating high reactivity and the potential to form HF. |

| Reactivity | Reacts vigorously with water, alcohols, amines, strong bases, and metals.[12][13] | Requires strict exclusion of moisture (inert atmosphere) and careful selection of compatible materials (e.g., glass, Teflon™). Do not use glass for storage.[3] |

| Hazardous Decomposition | Thermal decomposition can release HF, carbon monoxide (CO), and carbon dioxide (CO₂).[14][15] | Avoid excessive heat. Firefighting requires specialized media (e.g., dry chemical, CO₂) and self-contained breathing apparatus (SCBA).[14] |

| Appearance | Corrosive Liquid[1][13] | Poses a significant splash and contact hazard. |

Risk Mitigation: A Hierarchy of Controls

Effective risk management relies on a multi-layered approach, prioritizing engineering controls over procedural and personal measures.

Mandatory Engineering Controls

Engineering controls are the primary method for isolating personnel from the hazard.

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[3] The sash must be kept at the lowest possible position to maximize containment.

-

Inert Atmosphere: To prevent hydrolysis, all reactions and transfers must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within 10 seconds of travel time.[3] The location and operation of this equipment must be known to all personnel before work begins.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but must not be relied upon as the primary safety measure.[16][17] A complete PPE ensemble is required.

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.[3][18][19] Standard safety glasses are insufficient.

-

Hand Protection: Double-gloving is required. An inner nitrile glove should be worn, with a heavy-duty, chemical-resistant outer glove (e.g., neoprene or butyl rubber).[20][21] Do not use latex gloves.[21] Gloves must be inspected before each use and removed immediately if contamination is suspected.[4]

-

Body Protection: A chemical-resistant apron worn over a flame-resistant lab coat is required to protect against splashes.[3][20] Full-length pants and closed-toe shoes are mandatory.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, a full-face respirator with an acid gas/organic vapor combination cartridge must be available for emergency situations such as a significant spill.[16][18]

Standard Operating Procedures: A Self-Validating Workflow

Adherence to a strict, pre-defined protocol ensures that safety checks are integrated into the workflow.

General Reaction Workflow

Caption: Hierarchical response protocol for a minor chemical spill.

For major spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately. [4][22]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. [12]Containers must be tightly sealed, preferably under an inert atmosphere, and kept in secondary containment. Do not store in glass containers. * Disposal: All materials contaminated with this compound are considered hazardous waste. As a PFAS, this waste is subject to stringent regulations and should not be disposed of down the drain. [23]Disposal options may include high-temperature incineration or placement in a permitted hazardous waste landfill. [24][25]Consult your institution's environmental health and safety office for specific disposal procedures.

References

-

EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF) . American Chemistry Council. [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]

-

Hydrofluoric Acid (HF) . University of Illinois Urbana-Champaign, Division of Research Safety. [Link]

-

HYDROFLUORIC ACID (HF) EMERGENCY PROCEDURE . University of Victoria, Occupational Health, Safety & Environment. [Link]

-

Personal Protection Equipment . University of South Carolina, Environmental Health & Safety. [Link]

-

Standard Operating Procedure - HYDROFLUORIC ACID . Yale Environmental Health & Safety. [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid . University of Wisconsin-Madison, Environment, Health & Safety. [Link]

-

10 Tips Working Safely with corrosives . Chemsafe. [Link]

-

PPE for Hazardous Chemicals . Canada Safety Training. [Link]

-

What are PFAS Chemicals and How Should You Dispose of Them? . Wastebits Blog. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency. [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency. [Link]

-

Working Safely with PFAS: A Practical Guide to Selecting the Right PPE . RSG Safety. [Link]

-

EPA Releases Updated Guidance On PFAS Disposal . Temarry Recycling. [Link]

-

Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem . ResearchGate. [Link]

-

Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances . Wisconsin Department of Health Services. [Link]

-

SAFETY DATA SHEET . Wellington Laboratories. [Link]

-

Perfluoroalkyl Substances (PFAS) Frequently Asked Questions . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Chemical Hygiene Plan & Compliance . University of Tennessee, Knoxville. [Link]

-

How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances . CloudSDS. [Link]

-

HF Spill Clean-up Procedure . University of South Carolina, Environmental Health & Safety. [Link]

-

Acetyl fluoride . Wikipedia. [Link]

-

Synthesis of Acyl Fluorides Using a Stable Reagent . ChemistryViews. [Link]

-

Safety Data Sheet: Perfluoroheptanoic acid . Carl ROTH. [Link]

-

Guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf) . Eurofluor. [Link]

-

Perfluoroheptanoic acid . PubChem, National Center for Biotechnology Information. [Link]

-

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride . PubChem, National Center for Biotechnology Information. [Link]

-

Hydrofluoric Acid . Northern Arizona University. [Link]

-

Hydrofluoric Acid Spill and Splash Guidelines and Procedures . University of Louisville. [Link]

Sources

- 1. Acetyl fluoride - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. americanchemistry.com [americanchemistry.com]

- 7. uvic.ca [uvic.ca]

- 8. blog.wastebits.com [blog.wastebits.com]

- 9. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 10. cnrma.cnic.navy.mil [cnrma.cnic.navy.mil]

- 11. 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | C7HF13O | CID 2776134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 17. sams-solutions.com [sams-solutions.com]

- 18. sc.edu [sc.edu]

- 19. chemsafe.ie [chemsafe.ie]

- 20. oshatrainingschool.com [oshatrainingschool.com]

- 21. in.nau.edu [in.nau.edu]

- 22. ehs.utk.edu [ehs.utk.edu]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. epa.gov [epa.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 7H-Perfluoroheptanoyl Fluoride

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 7H-Perfluoroheptanoyl fluoride. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles from the broader class of perfluoroacyl fluorides and related fluorinated compounds to provide a robust predictive framework. The guide delves into the anticipated decomposition mechanisms, outlines rigorous experimental protocols for assessing thermal stability, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely handle and evaluate the thermal properties of this compound and similar chemical entities.

Introduction: The Significance of Thermal Stability in Fluorinated Compounds

This compound (C7HF13O) belongs to the class of perfluoroacyl fluorides, which are characterized by a fluorinated carbon chain and a reactive acyl fluoride group.[1] These compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to their ability to introduce perfluoroalkyl moieties into molecules, thereby modifying their biological and physical properties.

The thermal stability of such compounds is a critical parameter that dictates their storage, handling, and reaction conditions. Uncontrolled thermal decomposition can lead to the generation of hazardous and corrosive byproducts, such as hydrogen fluoride (HF) and other toxic gases.[2] Therefore, a thorough understanding of the thermal behavior of this compound is paramount for ensuring laboratory safety and process control.

This guide will explore the theoretical underpinnings of its thermal decomposition and provide practical, field-proven methodologies for its empirical assessment.

Postulated Thermal Decomposition Pathways

The thermal decomposition of perfluoroacyl fluorides is generally initiated by the cleavage of the weakest bond in the molecule. For this compound, two primary decomposition pathways are anticipated:

-

Decarbonylation: This pathway involves the elimination of carbon monoxide (CO) to form a perfluoroalkane. This is a common decomposition route for acyl fluorides.

-

C-C Bond Scission: Cleavage of carbon-carbon bonds within the perfluoroalkyl chain can lead to the formation of smaller perfluorinated fragments and radicals.

The presence of a terminal hydrogen in the "7H" position introduces an additional potential decomposition route:

-

HF Elimination: The molecule could undergo dehydrofluorination, eliminating hydrogen fluoride to form a perfluoroalkene.

These decomposition pathways can be influenced by factors such as temperature, pressure, and the presence of catalysts or impurities.

Caption: Postulated thermal decomposition pathways for this compound.

Experimental Assessment of Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is a fundamental technique for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., platinum or alumina).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, boiling, and decomposition, indicating whether they are endothermic or exothermic.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or gold-plated stainless steel pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the decomposition onset observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Exothermic peaks indicate decomposition events. The integrated area of the peak can be used to quantify the heat of decomposition.

Evolved Gas Analysis (EGA)

Principle: EGA involves identifying the gaseous products evolved during thermal decomposition. This is typically achieved by coupling the outlet of a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Experimental Protocol:

-

Instrument: A TGA instrument coupled to an MS or FTIR spectrometer via a heated transfer line.

-

TGA Conditions: Follow the TGA protocol outlined in Section 3.1.

-

MS/FTIR Analysis: Continuously monitor the evolved gases throughout the TGA temperature program.

-

Data Analysis: Correlate the evolution of specific gases (e.g., CO, HF, perfluorinated fragments) with the mass loss events observed in the TGA thermogram.

Caption: A workflow for the comprehensive thermal analysis of this compound.

Data Interpretation and Safety Considerations

The combined data from TGA, DSC, and EGA provides a comprehensive picture of the thermal stability of this compound.

Data Summary Table (Hypothetical Data for Illustrative Purposes)

| Parameter | Method | Result | Interpretation |

| Onset of Decomposition (Tonset) | TGA | ~150 - 200 °C | The temperature at which significant mass loss begins. |

| Major Mass Loss Step | TGA | 200 - 300 °C | Indicates the primary decomposition region. |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Exothermic | The decomposition process releases energy, posing a potential thermal runaway hazard. |

| Evolved Gases | EGA | CO, HF, CxFy fragments | Confirms decarbonylation and C-C scission pathways, and highlights the formation of corrosive HF gas. |

Causality and Self-Validation:

-

The TGA provides the "what" (mass loss) and "when" (temperature).

-

The DSC provides the "how much energy" (enthalpy) and "in what direction" (endothermic/exothermic).

-

The EGA provides the "what was released."

The correlation of a TGA mass loss event with a DSC exotherm and the simultaneous detection of expected decomposition products by EGA provides a self-validating system, increasing the confidence in the interpretation.

Safety Imperatives:

-

Handling: Due to its potential to release HF upon decomposition, this compound should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong bases.[4]

-

Scale-up: The exothermic nature of the decomposition necessitates careful thermal management during scaled-up reactions to prevent thermal runaway.

Conclusion

While direct, published studies on the thermal stability of this compound are scarce, a robust understanding of its potential thermal behavior can be extrapolated from the well-documented chemistry of analogous perfluoroacyl fluorides and other fluorinated compounds. The analytical workflow detailed in this guide, combining TGA, DSC, and EGA, provides a scientifically rigorous and self-validating approach to empirically determine its thermal stability profile. The insights gained from these analyses are crucial for ensuring the safe handling, storage, and utilization of this important chemical intermediate in research and development settings.

References

-

Zhao, C., Zhou, R., Pan, H., Jin, X., Qu, Y., Wu, C., & Jiang, X. (1982). Thermal decomposition of some perfluoro- and polyfluorodiacyl peroxides. The Journal of Organic Chemistry, 47(11), 2009–2013. [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride. National Center for Biotechnology Information. [Link]

-

Winchell, L. J., Wells, M. J. M., & Lath, S. (2021). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. Toxics, 9(7), 159. [Link]

-

Wikipedia. (2023). Thermogravimetric analysis. [Link]

Sources

- 1. 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | C7HF13O | CID 2776134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study | MDPI [mdpi.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. Perfluoroheptanoic acid | 375-85-9 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 7H-Perfluoroheptanoyl Fluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 7H-Perfluoroheptanoyl fluoride in a range of common organic solvents. Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical principles governing the solubility of highly fluorinated compounds, presents a detailed experimental protocol for solubility determination, and offers insights into the expected solubility behavior based on solvent-solute interactions. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips the user with the necessary knowledge and methodology to perform a robust solubility assessment.

Introduction to this compound

This compound (CAS No. 5927-65-1) is a partially fluorinated acyl fluoride.[1] Its structure consists of a six-carbon perfluorinated chain, a terminal hydrogen, and a reactive carbonyl fluoride group. This unique combination of a highly fluorinated, lipophobic and hydrophobic tail with a polar, reactive head group suggests a complex solubility profile. Understanding its solubility is critical for a variety of applications, including its use as a reagent in organic synthesis, for the creation of fluorinated polymers and surfactants, and in the development of novel pharmaceutical and agrochemical compounds. The efficacy of this compound in any solution-phase application is directly dependent on its ability to dissolve in the chosen solvent system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5927-65-1 | [1] |

| Molecular Formula | C7HF13O | [1] |

| Molecular Weight | 348.06 g/mol | [1] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | [1] |

| Calculated XLogP3-AA | 4.5 | [1] |

The high calculated XLogP3-AA value suggests a strong lipophilic character, which is a key consideration for its interaction with organic solvents.[1]

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following forces are at play:

-

Dipole-Dipole Interactions: The carbonyl fluoride group possesses a strong dipole moment, suggesting favorable interactions with polar solvents.

-

Van der Waals Forces: The perfluorinated chain contributes significantly to the molecule's surface area, leading to substantial London dispersion forces. However, the high electronegativity and low polarizability of fluorine atoms in perfluoroalkyl chains result in weak interactions with hydrocarbon-based solvents.

-

Fluorophilicity/Fluorophobicity: Perfluorinated compounds often exhibit limited miscibility with both polar and non-polar hydrocarbon-based solvents, a phenomenon sometimes referred to as "fluorophobicity." Conversely, they may show enhanced solubility in other fluorinated solvents ("fluorophilicity").

The interplay of these factors makes predicting the solubility of this compound challenging without experimental data.

Logical Workflow for Solubility Determination

A systematic approach is essential for accurately determining the solubility of this compound. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for determining the solubility of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification

4.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the shake-flask solubility determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed for a sufficient duration (typically 24 to 48 hours) to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow the excess solid to sediment.

-

For finer separation, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid disturbing the sediment, the tip of the syringe should be kept in the upper portion of the liquid.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any suspended microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC with UV detection or GC-MS. A calibration curve should be prepared using standards of known concentrations.

-

4.4. Data Analysis and Reporting

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL, g/L, or mol/L.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Report the mean solubility and the standard deviation for each solvent.

Predicted Solubility in Representative Organic Solvents

Based on the chemical structure of this compound, a qualitative prediction of its solubility in different classes of organic solvents can be made.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low | The highly polar carbonyl fluoride group is incompatible with nonpolar solvents. The fluorinated chain has weak interactions with hydrocarbon solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | The polar nature of these solvents can solvate the polar carbonyl fluoride group. The extent of solubility will depend on the overall balance of interactions with the fluorinated tail. Acetonitrile is often a good solvent for fluoride salts.[3] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the solvent may be limited. Furthermore, the reactive acyl fluoride may be susceptible to solvolysis in the presence of protic solvents, especially alcohols. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to dissolve a range of organic compounds may extend to fluorinated acyl fluorides. |

| Fluorinated | Perfluorohexane, Trifluorotoluene | High | "Like dissolves like" principle suggests high solubility in fluorinated solvents due to favorable interactions between the fluorinated tail and the solvent molecules. |

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the intermolecular forces at play with a robust experimental methodology like the shake-flask method, researchers can obtain reliable and reproducible solubility data. This information is paramount for the effective application of this compound in various fields, from organic synthesis to materials science and drug discovery. The proposed framework serves as a valuable resource for any scientist working with this and other novel fluorinated compounds.

References

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Davis, V. K., et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Materials Chemistry Frontiers, 3(12), 2721-2733. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing and Utilizing 7H-Perfluoroheptanoyl Fluoride in Drug Discovery and Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7H-Perfluoroheptanoyl fluoride, a specialized fluorinated building block. This document delves into its commercial availability, physicochemical properties, synthesis protocols, and strategic applications, particularly within the realm of medicinal chemistry. Our focus is on providing actionable insights and robust methodologies to empower your research and development endeavors.

Strategic Importance of Partially Fluorinated Acyl Fluorides

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2][3] Partially fluorinated compounds, such as this compound, offer a nuanced approach compared to their perfluorinated analogs. The presence of a terminal C-H bond provides a potential site for metabolic activity or further functionalization, while the larger fluorinated segment imparts the desirable physicochemical characteristics associated with fluorine.[4][5]

Acyl fluorides, in particular, are valuable reactive intermediates. They exhibit a favorable balance of reactivity and stability, making them more manageable than highly reactive acyl chlorides while still being effective acylating agents.[6] This property is especially advantageous in peptide synthesis and the formation of sterically hindered amide or ester bonds, where minimal racemization and fewer side reactions are critical.[7][8][9]

Commercial Availability and Sourcing

This compound (CAS No. 5927-65-1) is a specialty chemical available through a select number of suppliers who often focus on fluorinated compounds or provide custom synthesis services.[10][11] It is not typically stocked in bulk quantities, and procurement often involves inquiry-based ordering with variable lead times.

Researchers seeking to procure this reagent should contact specialty chemical suppliers. When initiating an inquiry, providing the CAS number is crucial for accurate identification.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| Chemical Name | This compound | [12] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | [12] |

| CAS Number | 5927-65-1 | [10][11][12] |

| Molecular Formula | C₇HF₁₃O | [11][12] |

| Molecular Weight | 348.06 g/mol | [11][12] |

| Synonyms | 7H-Dodecafluoroheptanoyl fluoride | [12] |

Potential Supplier Categories:

-

Global fine chemical distributors

-

Specialty fluorochemical manufacturers

-

Custom synthesis and contract research organizations (CROs)

A list of companies that have previously listed this compound includes Santa Cruz Biotechnology, Inc., BOC Sciences, and Chemos GmbH & Co. KG.[10]

Synthesis and Characterization

While commercially available, understanding the synthesis of this compound is valuable for custom synthesis inquiries or for researchers equipped for fluorination chemistry. The most common laboratory-scale approach is the deoxyfluorination of the corresponding carboxylic acid, 7H-Perfluoroheptanoic acid (CAS No. 1546-95-8).[13]

Numerous modern reagents can achieve this transformation under mild conditions.[6][14]

Experimental Protocol: Synthesis via Deoxyfluorination

This protocol is a representative example based on modern deoxyfluorination methods.[15] Caution: All work with fluorinating agents should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Objective: To synthesize this compound from 7H-Perfluoroheptanoic acid.

Materials:

-

7H-Perfluoroheptanoic acid

-

Deoxyfluorinating agent (e.g., Pentafluoropyridine (PFP))[15]

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

-

Inert gas (Nitrogen or Argon)

-

Glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

Preparation: Under an inert atmosphere, add 7H-Perfluoroheptanoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DCM to dissolve the starting material.

-

Reagent Addition: Slowly add the deoxyfluorinating agent (e.g., PFP, ~1.5 eq) to the stirred solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using ¹⁹F NMR spectroscopy by observing the disappearance of the carboxylic acid signal and the appearance of the acyl fluoride peak.

-

Work-up: Upon completion, the reaction mixture can be carefully washed with a dilute sodium bicarbonate solution to quench any unreacted reagents. The organic layer is then separated, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound. Due to its volatility, distillation under reduced pressure is the preferred method for purification.

Characterization

The primary analytical technique for characterizing the product is ¹⁹F NMR spectroscopy. The spectrum will show characteristic shifts for the various fluorine environments, including a distinct signal for the acyl fluoride (-COF) group. ¹H NMR will confirm the presence of the terminal CHF₂ group.

Workflow and Applications in Drug Discovery

This compound serves as a versatile building block for introducing the 7H-dodecafluoroheptanoyl moiety into a target molecule. This is typically achieved through acylation reactions with nucleophiles such as amines or alcohols to form amides and esters, respectively.

Diagram: Synthetic Utility Workflow

The following diagram illustrates the central role of this compound in synthesizing target molecules for drug discovery programs.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]

- 8. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 11. This compound CAS#: 5927-65-1 [m.chemicalbook.com]

- 12. 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | C7HF13O | CID 2776134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. accustandard.com [accustandard.com]

- 14. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 15. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Nature and Synthetic Utility of 7H-Perfluoroheptanoyl Fluoride

Abstract

This technical guide provides a comprehensive analysis of 7H-Perfluoroheptanoyl Fluoride [H(CF₂)₆COF], a member of the ω-hydroperfluoroalkanoyl fluoride family. We delve into the fundamental principles governing its pronounced electrophilic character, stemming from the potent inductive effects of its fluorinated backbone. This document furnishes researchers, chemists, and drug development professionals with a detailed exploration of its synthesis, mechanistic behavior in key acylation reactions, and exemplary, field-tested protocols for its application in organic synthesis. By synthesizing foundational chemical principles with practical, actionable methodologies, this guide serves as an essential resource for leveraging this versatile reagent in the development of novel chemical entities.

Introduction: The Unique Reactivity of Perfluoroacyl Fluorides

Acyl fluorides have emerged as highly valuable reagents in modern organic synthesis, offering a unique balance of high reactivity and operational stability compared to their more common acyl chloride counterparts. Their utility in challenging amidation, esterification, and transition-metal-catalyzed coupling reactions is well-documented.[1] The exceptional reactivity of acyl fluorides is rooted in the high electronegativity of the fluorine atom, which strongly polarizes the carbonyl group and renders the acyl fluoride a superior leaving group.

Within this class, per- and polyfluoroalkyl (PFAS) acyl fluorides represent a category of exceptionally potent electrophiles. The cumulative inductive effect of multiple fluorine atoms along the alkyl chain dramatically enhances the partial positive charge on the carbonyl carbon, making them highly susceptible to nucleophilic attack. This guide focuses specifically on This compound , an ω-hydroperfluoroacyl fluoride. The presence of a terminal hydrogen atom offers a unique chemical handle while retaining the profound electronic influence of the dodecafluorohexyl chain, making it a subject of significant interest for introducing fluorinated moieties into complex molecules.

Molecular Properties and Synthesis

This compound is a fluorinated organic compound valued for its ability to act as a powerful acylating agent. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl fluoride | PubChem[2] |

| CAS Number | 5927-65-1 | PubChem[2] |

| Molecular Formula | C₇HF₁₃O | PubChem[2] |

| Molecular Weight | 348.06 g/mol | PubChem[2] |

| InChIKey | ZEZLMEWVHJPIDP-UHFFFAOYSA-N | PubChem[2] |

Synthesis from 7H-Dodecafluoroheptanoic Acid

While this compound is commercially available from suppliers such as SynQuest Labs, it can also be readily synthesized in the laboratory from its corresponding carboxylic acid, 7H-Dodecafluoroheptanoic acid (CAS 1546-95-8), which is also commercially available.[2][3] The conversion is achieved via deoxyfluorination. A variety of modern reagents can effect this transformation under mild conditions.[4][5]

The following diagram illustrates the general synthetic pathway.

Caption: General synthesis of the target acyl fluoride.

Exemplary Synthesis Protocol:

Causality: This protocol is based on the deoxyfluorination of carboxylic acids using the bench-stable reagent 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), which provides a mild and neutral environment, preserving the terminal C-H bond.[5]

-

Preparation: To a dry, argon-flushed round-bottom flask, add 7H-Dodecafluoroheptanoic acid (1.0 equiv).

-

Reagent Addition: Add 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) (1.2 equiv).

-

Solvent: Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 0.2 M.

-

Reaction: Stir the mixture at 50 °C and monitor the reaction progress by ¹⁹F NMR spectroscopy, observing the disappearance of the carboxylic acid and the appearance of the acyl fluoride product. The reaction is typically complete within 4-6 hours.

-